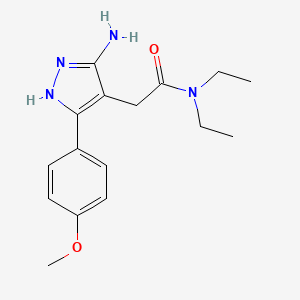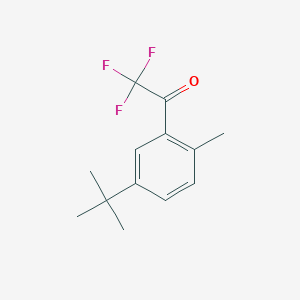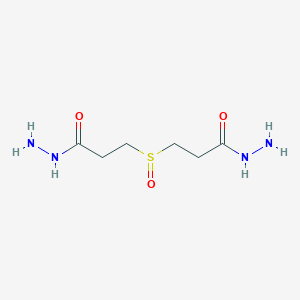
3,3'-Sulfinyldi(propanehydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfinyldi(propanehydrazide): It is a homobifunctional, acidic residue-targeting, sulfoxide-containing crosslinker that targets aspartic acid and glutamic acid residues .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3,3’-Sulfinyldi(propanehydrazide) involves the reaction of propanehydrazide with a sulfoxide-containing reagent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the sulfoxide bond .
Industrial Production Methods: : Industrial production of 3,3’-Sulfinyldi(propanehydrazide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions: : 3,3’-Sulfinyldi(propanehydrazide) undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted hydrazides.
科学的研究の応用
3,3’-Sulfinyldi(propanehydrazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in mass spectrometry to study protein-protein interactions.
Biology: Helps in elucidating the structural dynamics of protein complexes.
Medicine: Potential use in drug discovery by targeting “undruggable” protein targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-Sulfinyldi(propanehydrazide) involves the formation of covalent bonds with aspartic acid and glutamic acid residues in proteins. The sulfoxide group provides a cleavable bond that can be broken under specific conditions, allowing for the identification of crosslinked peptides in mass spectrometry. This helps in mapping protein interaction surfaces and understanding protein complex structures .
類似化合物との比較
Similar Compounds
BMSO crosslinker: Another sulfoxide-containing crosslinker with similar properties.
SDASO-L crosslinker: A sulfoxide-containing crosslinker targeting different residues.
d0-DMDSSO crosslinker: A deuterated version of a sulfoxide-containing crosslinker.
Uniqueness: : 3,3’-Sulfinyldi(propanehydrazide) is unique due to its dual hydrazide-reactive groups and symmetrical C-S cleavable bonds, which provide complementary data to lysine-targeting reagents. Its ability to target acidic residues like aspartic acid and glutamic acid makes it particularly useful in studying protein interaction surfaces .
特性
分子式 |
C6H14N4O3S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
3-(3-hydrazinyl-3-oxopropyl)sulfinylpropanehydrazide |
InChI |
InChI=1S/C6H14N4O3S/c7-9-5(11)1-3-14(13)4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) |
InChIキー |
XTCXQISMAWBOOT-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)CCC(=O)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


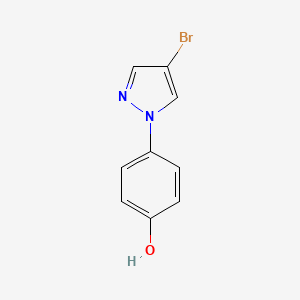
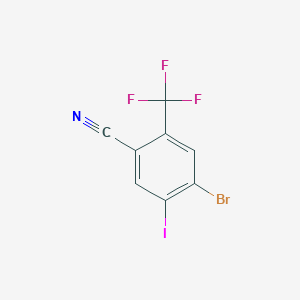
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
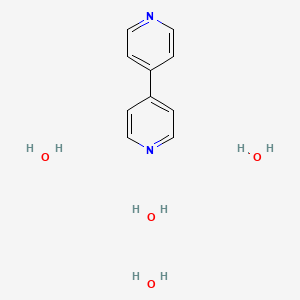
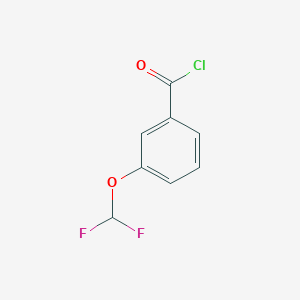
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)


